(2S)-2-acetamidobutanoic acid
CAS No.:
Cat. No.: VC16039966
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11NO3 |
|---|---|
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | (2S)-2-acetamidobutanoic acid |
| Standard InChI | InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1 |
| Standard InChI Key | WZVZUKROCHDMDT-YFKPBYRVSA-N |
| Isomeric SMILES | CC[C@@H](C(=O)O)NC(=O)C |
| Canonical SMILES | CCC(C(=O)O)NC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(2S)-2-Acetamidobutanoic acid features a four-carbon butanoic acid chain with an acetamido group (-NH-C(O)-CH) at the second carbon. The chiral center at C2 confers stereospecificity, distinguishing it from its (2R)-enantiomer. The compound’s IUPAC name is (2S)-2-acetamidobutanoic acid, and its SMILES notation is .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 143.16 g/mol |
| Chiral Center | C2 (S-configuration) |
| Solubility | Polar solvents (e.g., water, DMSO) |
| Melting Point | Data pending experimental confirmation |
Synthesis Methodologies
Enzymatic Resolution of Racemic Precursors
A patent by WO2010019469A2 describes the enzymatic hydrolysis of racemic N-protected-2-aminobutyric acid using acylase enzymes from Thermococcus litoralis or Aspergillus melleus to yield enantiomerically pure (S)-2-aminobutyric acid . Subsequent acetylation of the amino group with acetic anhydride or acetyl chloride produces (2S)-2-acetamidobutanoic acid. This method achieves high enantiomeric excess (ee > 99%) and is scalable for industrial applications .
Chemical Acetylation
Direct acetylation of (S)-2-aminobutyric acid under alkaline conditions (e.g., using triethylamine) with acetic anhydride provides a straightforward route. Reaction parameters such as temperature (0–25°C) and stoichiometry influence yield, typically ranging from 70–85% .
Applications in Pharmaceutical and Biochemical Research
Intermediate in Antiepileptic Drug Synthesis
(2S)-2-Acetamidobutanoic acid serves as a precursor in synthesizing levetiracetam, a widely prescribed antiepileptic agent. The compound’s chiral integrity is critical for ensuring the drug’s efficacy and safety profile .
Peptide Modification and Proteomics
Protected derivatives like Fmoc-Dab(Ac)-OH (PubChem CID: 154776156) are utilized in solid-phase peptide synthesis (SPPS) to introduce acetylated diaminobutyric acid residues. This modification enhances peptide stability and modulates receptor binding affinity .
Comparative Analysis with Structural Analogs
Table 2: Structural and Functional Comparison of Related Compounds
Recent Advances and Future Directions
Enzyme Engineering for Improved Synthesis
Recent efforts focus on optimizing acylase enzymes via directed evolution to enhance catalytic efficiency and substrate specificity for (2S)-2-acetamidobutanoic acid production . Computational modeling of enzyme-substrate interactions is guiding these modifications.
Exploration of Bioactivity
Preliminary studies suggest potential antimicrobial and anti-inflammatory properties, though rigorous pharmacological validation is needed. Molecular docking simulations indicate interaction with cyclooxygenase-2 (COX-2) and bacterial cell wall synthases, warranting further in vitro and in vivo testing .
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